2-(Bromomethyl)-2-methyl-1,4-dioxane
Description
Properties
IUPAC Name |
2-(bromomethyl)-2-methyl-1,4-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(4-7)5-8-2-3-9-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKMWDZDHYJYTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCO1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphorus Tribromide (PBr₃)
Phosphorus tribromide facilitates nucleophilic substitution, converting the hydroxyl group into a bromomethyl moiety. The reaction proceeds under anhydrous conditions to avoid hydrolysis of PBr₃.
Procedure :
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Dissolve 2-(hydroxymethyl)-2-methyl-1,4-dioxane (1 eq) in dry dichloromethane (DCM).
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Add PBr₃ (1.1 eq) dropwise at 0°C under nitrogen atmosphere.
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Stir the mixture at room temperature for 6–8 hours.
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Quench with ice-cold water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 4:1).
Key Parameters :
N-Bromosuccinimide (NBS)
NBS, a radical brominating agent, offers milder conditions suitable for acid-sensitive substrates. This method is preferred for substrates prone to elimination.
Procedure :
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Suspend 2-(hydroxymethyl)-2-methyl-1,4-dioxane (1 eq) in carbon tetrachloride (CCl₄).
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Add NBS (1.05 eq) and a radical initiator (e.g., azobisisobutyronitrile, AIBN, 0.1 eq).
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Reflux at 80°C for 4–5 hours.
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Filter the succinimide byproduct, concentrate under vacuum, and purify via distillation.
Key Parameters :
-
Radical Initiation : AIBN generates bromine radicals, ensuring consistent reaction progression.
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Solvent : CCl₄’s non-polar nature stabilizes radical intermediates.
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Yield : 58–68%.
Halogen Exchange Reactions
Metal-halogen exchange provides an alternative route, particularly for substrates with pre-existing halogen atoms. This method is advantageous for introducing bromine at specific positions without altering the dioxane backbone.
Grignard Reagent-Based Bromination
2-(Chloromethyl)-2-methyl-1,4-dioxane reacts with magnesium bromide (MgBr₂) in tetrahydrofuran (THF) to yield the brominated product.
Procedure :
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Generate MgBr₂ in situ by reacting Mg turnings with 1,2-dibromoethane in THF.
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Add 2-(chloromethyl)-2-methyl-1,4-dioxane (1 eq) to the Grignard reagent at −20°C.
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Stir for 2 hours, warm to room temperature, and hydrolyze with ammonium chloride.
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Extract with diethyl ether and purify via fractional distillation.
Key Parameters :
-
Temperature Control : Low temperatures prevent undesired side reactions.
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Yield : 70–75%.
Optimization and Mechanistic Insights
Solvent Effects
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Polar Solvents (e.g., DCM) : Enhance ionic mechanisms (e.g., PBr₃ reactions) by stabilizing charged intermediates.
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Non-Polar Solvents (e.g., CCl₄) : Favor radical pathways (NBS reactions) by minimizing solvent interference.
Catalytic Additives
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Lewis Acids (e.g., ZnBr₂) : Accelerate PBr₃-mediated bromination by polarizing the hydroxyl group.
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Phase-Transfer Catalysts (e.g., TBAB) : Improve interfacial contact in biphasic systems, boosting NBS efficiency.
Temperature and Reaction Time
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PBr₃ : Prolonged stirring (>8 hours) at room temperature increases hydrolysis risk, reducing yield.
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NBS : Extended reflux (>5 hours) leads to over-bromination or ring-opening side products.
Analytical Characterization
Successful synthesis is validated through spectroscopic and chromatographic techniques:
| Technique | Key Observations |
|---|---|
| ¹H NMR | - δ 3.6–4.2 ppm (multiplet, dioxane ring protons) |
| - δ 3.4 ppm (singlet, CH₂Br group) | |
| ¹³C NMR | - 70–75 ppm (dioxane carbons) |
| - 30–35 ppm (CH₂Br carbon) | |
| Mass Spectrometry | Molecular ion peak at m/z 195.06 ([M]⁺) with isotopic pattern characteristic of Br |
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-methyl-1,4-dioxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as , , or .
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like or in polar aprotic solvents (e.g., ).
Elimination Reactions: Strong bases such as in solvents like .
Oxidation: Oxidizing agents such as or .
Major Products
Nucleophilic Substitution: Products include , , and .
Elimination: Formation of .
Oxidation: Formation of and .
Scientific Research Applications
2-(Bromomethyl)-2-methyl-1,4-dioxane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Chemical Biology: Employed in the modification of biomolecules for studying biological processes.
Mechanism of Action
The mechanism by which 2-(Bromomethyl)-2-methyl-1,4-dioxane exerts its effects is primarily through its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, facilitating various substitution reactions. The compound can also participate in radical reactions due to the presence of the bromine atom, which can form radicals under appropriate conditions.
Comparison with Similar Compounds
(a) 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane
This positional isomer differs in the substitution pattern: the bromomethyl group is at the 3-position, and an additional methyl group is present at the 2-position. The increased steric hindrance from the 2,2-dimethyl groups reduces its reactivity compared to 2-(bromomethyl)-2-methyl-1,4-dioxane. Such structural variations influence its utility in sterically demanding reactions .
(b) 2-(Iodomethyl)-2-methyl-1,4-dioxane
Replacing bromine with iodine enhances leaving-group ability, increasing reactivity in alkylation reactions. However, the iodo analog (C7H11IO2, MW: 254.07) is less stable due to iodine’s lower bond dissociation energy and susceptibility to light-induced degradation. It is typically handled under inert conditions, contrasting with the bromo compound’s relative stability .
(c) 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
This compound features a benzodioxane ring fused to a ketone and bromomethyl group. Its extended conjugation system alters electronic properties, making it more reactive in aryl alkylation and cross-coupling reactions. It is used in synthesizing bioactive molecules targeting nicotinic acetylcholine receptors (e.g., TC-1698, Ki = 0.78 nM) .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing 2-(Bromomethyl)-2-methyl-1,4-dioxane with high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-(hydroxymethyl)-2-methyl-1,4-dioxane using hydrobromic acid (HBr) or PBr₃ under anhydrous conditions. Solvent choice (e.g., 1,4-dioxane/water mixtures) significantly impacts yield due to improved boronic acid solubility in oxygenated solvents . Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is recommended to isolate the product with >95% purity.
Q. What safety protocols should be prioritized during handling and storage?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap/water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Store in a cool, dry place away from oxidizers and bases to prevent unintended bromine release.
Q. How can NMR spectroscopy be optimized for structural confirmation?
- Methodological Answer : Use ¹H NMR (400 MHz, CDCl₃) to identify key signals:
- δ 3.8–4.2 ppm : Protons on the dioxane ring.
- δ 3.5–3.7 ppm : Bromomethyl (-CH₂Br) group.
- δ 1.3–1.5 ppm : Methyl group (-CH₃) adjacent to the bromomethyl moiety.
Compare with reference spectra of analogous brominated dioxanes for validation .
Advanced Research Questions
Q. How can contradictory regioselectivity outcomes in derivatization reactions be resolved?
- Methodological Answer : Conflicting regioselectivity (e.g., bromination vs. oxidation) may arise from solvent polarity or catalyst choice. For palladium-catalyzed cross-coupling, optimize solvent ratios (e.g., 1,4-dioxane/water = 4:1) to enhance boronic acid solubility and reaction efficiency . Computational modeling (DFT) can predict steric/electronic effects influencing site selectivity.
Q. What decomposition pathways dominate under oxidative conditions?
- Methodological Answer : Under oxidative stress (e.g., O₂, light), the compound undergoes C-Br bond cleavage, generating 2-methyl-1,4-dioxane radicals. These intermediates form hydroxylated products (e.g., 2,3-dihydrobenzo-1,4-dioxin-6-ol) or fragment into smaller aldehydes/ketones . Use GC-MS or CE (capillary electrophoresis) with internal standards (e.g., benzyl alcohol) to track decomposition products .
Q. What computational tools predict reaction pathways for functionalization studies?
- Methodological Answer : Tools like PISTACHIO and REAXYS model plausible reaction networks. For kinetic studies, employ master equation solvers (e.g., MESMER) to simulate radical intermediates and QOOH (hydroperoxyalkyl) decomposition pathways . Validate predictions with experimental Arrhenius parameters derived from shock tube or flow reactor data.
Q. How do steric effects influence enzymatic transformations of this compound?
- Methodological Answer : Cytochrome P450 enzymes (e.g., BM3 variants) hydroxylate the dioxane ring at positions 5 or 6, depending on steric hindrance from the bromomethyl group. Use directed evolution (e.g., error-prone PCR) to engineer mutants (e.g., R255G) with enhanced activity toward bulky substrates .
Analytical and Optimization Challenges
Q. What strategies mitigate side reactions during cross-coupling applications?
- Methodological Answer : To suppress β-hydride elimination or debromination:
- Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to stabilize intermediates.
- Maintain low temperatures (0–25°C) and inert atmospheres (N₂/Ar).
- Monitor reaction progress via TLC (Rf = 0.4 in hexane/EtOAc 7:3) .
Q. How can isotopic labeling aid in mechanistic studies?
- Methodological Answer : Synthesize ¹³C-labeled analogs at the bromomethyl carbon to track bond cleavage via NMR or mass spectrometry. For radical pathway studies, use D₂O to trap deuterated intermediates and confirm H-abstraction steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
